molecular formula C15H19NO6 B11815320 (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B11815320
M. Wt: 309.31 g/mol
InChI Key: JVYKMFOPYMQCOY-JTQLQIEISA-N
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Description

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound that features a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chiral Center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The benzo[d][1,3]dioxole moiety may also play a role in binding interactions due to its aromatic nature.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.

    (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Contains an additional methylene group, altering its steric and electronic properties.

Uniqueness

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the Boc-protected amino group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

(2S)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(13(17)18)6-9-4-5-11-12(7-9)21-8-20-11/h4-5,7,10H,6,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

JVYKMFOPYMQCOY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

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